

Investigating the Neuroprotective Potential of JNJ-55511118: A Technical Guide

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Compound of Interest

Compound Name: JNJ-55511118

Cat. No.: B15575977

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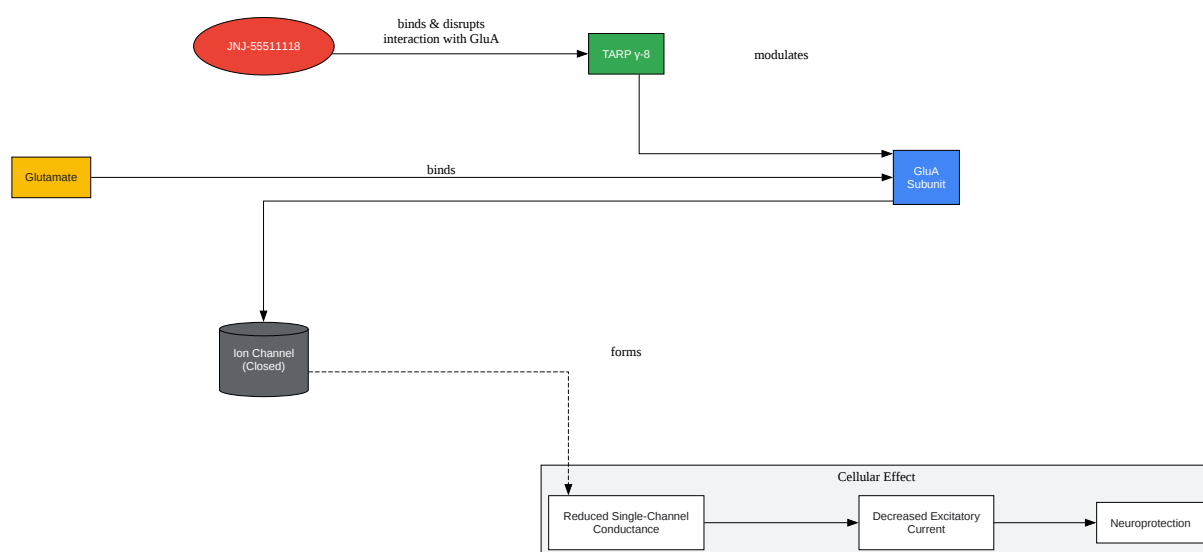
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigational compound **JNJ-55511118**, a novel therapeutic agent with promising neuroprotective properties. This document details its mechanism of action, summarizes key preclinical findings, and provides comprehensive experimental protocols for researchers interested in further investigation.

Core Mechanism of Action: Selective Modulation of TARP γ -8-Containing AMPA Receptors

JNJ-55511118 is a selective negative allosteric modulator (NAM) of α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that are associated with the transmembrane AMPA receptor regulatory protein (TARP) γ -8 subunit. TARP γ -8 is predominantly expressed in the hippocampus and other forebrain regions, areas critically involved in learning, memory, and implicated in neurological disorders such as epilepsy.[1][2][3]

The binding of **JNJ-55511118** to the TARP γ -8 protein disrupts its interaction with the pore-forming GluA subunits of the AMPA receptor.[4] This allosteric modulation leads to a reduction in the single-channel conductance of the AMPA receptor, thereby decreasing excitatory postsynaptic currents. By selectively targeting AMPA receptors containing the TARP γ -8 subunit, **JNJ-55511118** offers a more targeted approach to modulating glutamatergic neurotransmission compared to non-selective AMPA receptor antagonists, potentially leading to a better side-effect profile.[1][2]



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Mechanism of action of **JNJ-55511118**.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating **JNJ-55511118**.

Parameter	Value	Species	Assay	Reference
Binding Affinity (Ki)	26 nM	-	Radioligand Binding Assay	[5]

Preclinical Model	Species	Dosage	Key Findings	Reference
Alcohol Self-Administration	Male C57BL/6J Mice	1 and 10 mg/kg (p.o.)	Decreased multiple parameters of alcohol self-administration. No effect on sucrose self-administration.	[6][7]
Anticonvulsant Activity	Rodent Models	Not specified	Strong anticonvulsant effect.	[8]
Motor Function	Male Mice	1 mg/kg	No effect on open-field activity.	[6]

Detailed Experimental Protocols

Patch-Clamp Electrophysiology for Assessing JNJ-55511118 Activity

This protocol is adapted from studies investigating the effects of **JNJ-55511118** on AMPA receptor currents.[1][9][10][11]

Objective: To measure the effect of **JNJ-55511118** on AMPA receptor-mediated currents in a controlled in vitro system.

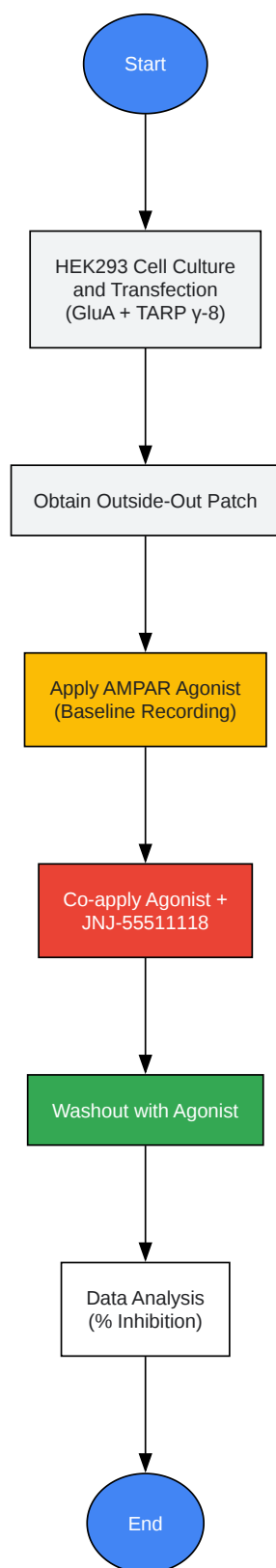
Materials:

- Cell Line: HEK293 cells transiently transfected with cDNAs for GluA subunits (e.g., GluA2) and TARP γ -8.
- External Solution (in mM): 145 NaCl, 2.5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.3.
- Internal (Pipette) Solution (in mM): 145 CsCl, 2.5 NaCl, 1 Cs-EGTA, 4 MgATP, 10 HEPES, pH 7.3 with CsOH.
- Agonist: Glutamate or a specific AMPA receptor agonist.
- Test Compound: **JNJ-55511118** dissolved in an appropriate vehicle (e.g., DMSO) and diluted in the external solution.
- Patch-clamp setup: Axopatch amplifier, digitizer, and data acquisition software. Borosilicate glass pipettes (resistance 8-12 M Ω).

Procedure:

- Cell Culture and Transfection: Culture HEK293 cells under standard conditions. Co-transfect cells with plasmids encoding the desired GluA subunit and TARP γ -8 using a suitable transfection reagent.
- Electrophysiological Recording:
 - Obtain outside-out patches from transfected cells.
 - Perfuse the patch with the external solution.
 - Apply the AMPA receptor agonist to elicit a baseline current response.
 - Co-apply the agonist with the desired concentration of **JNJ-55511118** and record the current.

- Perform a washout with the agonist alone to observe the reversal of the effect.
- Data Analysis: Measure the peak amplitude and decay kinetics of the AMPA receptor-mediated currents in the presence and absence of **JNJ-5511118**. Calculate the percentage of inhibition caused by the compound.



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Workflow for patch-clamp electrophysiology.

Operant Alcohol Self-Administration in Mice

This protocol is based on preclinical studies evaluating the efficacy of **JNJ-55511118** in a model of alcohol use disorder.^{[4][6][7]}

Objective: To assess the effect of **JNJ-55511118** on the motivation to consume alcohol in a rodent model.

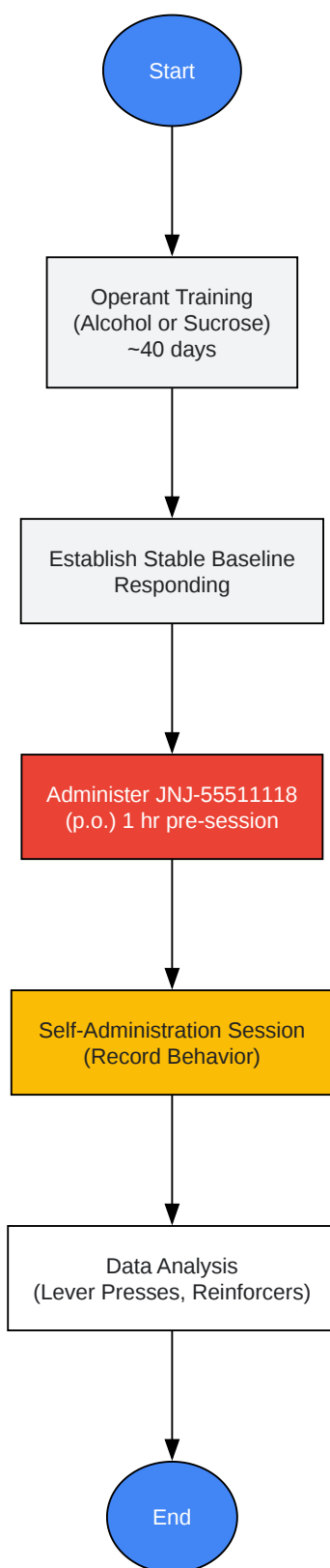
Materials:

- Animals: Male C57BL/6J mice.
- Apparatus: Operant conditioning chambers equipped with two levers, a liquid delivery system, and a house light.
- Solutions:
 - Sweetened alcohol solution (e.g., 9% v/v ethanol + 2% w/v sucrose).
 - Sucrose-only solution (e.g., 2% w/v) as a control for general reinforcement.
- Test Compound: **JNJ-55511118** suspended in a suitable vehicle for oral administration (p.o.).

Procedure:

- Training:
 - Train mice to press a lever for the sweetened alcohol or sucrose-only solution on a fixed-ratio (e.g., FR-4) schedule of reinforcement during daily sessions.
 - Establish a stable baseline of responding over approximately 40 days.
- Drug Administration:
 - Administer **JNJ-55511118** (e.g., 0, 1, and 10 mg/kg, p.o.) in a randomized order one hour before the self-administration session.
- Testing:

- Place the mice in the operant chambers and record behavioral parameters such as the number of lever presses, reinforcers earned, and head entries into the drinking trough for the duration of the session.
- Data Analysis:
 - Analyze the collected data to determine the effect of each dose of **JNJ-55511118** on the self-administration of alcohol and sucrose. Compare the drug's effect on alcohol-reinforced behavior to the sucrose-reinforced behavior to assess for specific effects on alcohol seeking.



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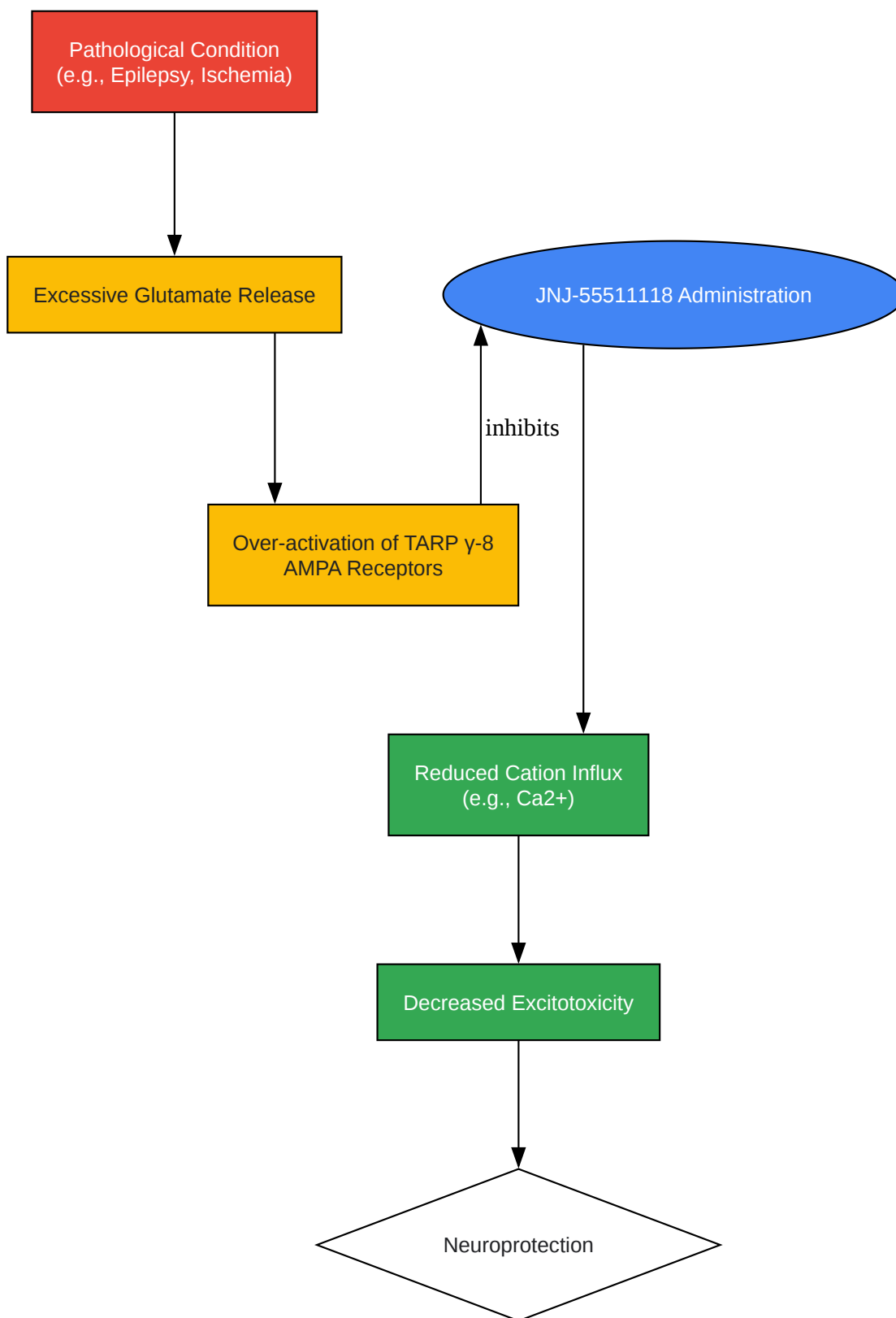
Workflow for operant self-administration.

Neuroprotective Signaling and Logical Framework

The neuroprotective effects of **JNJ-55511118** are logically derived from its primary mechanism of action. By selectively inhibiting the over-activation of TARP γ -8-containing AMPA receptors, **JNJ-55511118** can mitigate the downstream consequences of excessive glutamate signaling, which is a key contributor to excitotoxicity and neuronal damage in various neurological conditions.

The proposed neuroprotective framework is as follows:

- **Pathological State:** Conditions such as epilepsy or ischemia are characterized by excessive glutamatergic activity.
- **Target Engagement:** **JNJ-55511118** selectively binds to TARP γ -8, which is highly expressed in brain regions susceptible to excitotoxic damage.
- **Modulation of AMPA Receptor Function:** The binding of **JNJ-55511118** reduces the ion flow through the associated AMPA receptor channels.
- **Reduction of Excitotoxicity:** This reduction in cation influx, particularly Ca^{2+} , prevents the activation of downstream neurotoxic cascades.
- **Neuroprotection:** By limiting excitotoxicity, **JNJ-55511118** helps to preserve neuronal integrity and function.



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Logical framework for neuroprotection by **JNJ-55511118**.

This technical guide provides a foundational understanding of **JNJ-55511118** for researchers and drug development professionals. The provided data and protocols can serve as a starting point for further investigation into the therapeutic potential of this promising neuroprotective agent.

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